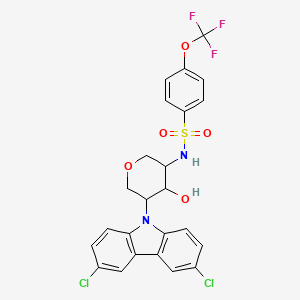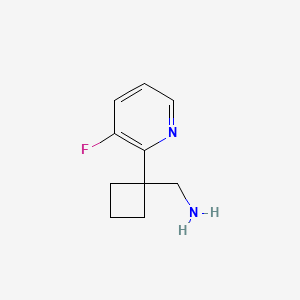![molecular formula C20H19FN2O5 B2780713 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 955228-43-0](/img/structure/B2780713.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is a complex organic compound, characterized by its benzo[d][1,3]dioxole, pyrrolidinone, and fluorophenoxyacetamide moieties. This compound exhibits unique chemical and physical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide typically involves multi-step organic synthesis. Here's a general pathway:
Formation of Pyrrolidinone Core: Starting with a suitable amine and an appropriate anhydride to yield the pyrrolidinone structure under reflux conditions.
Benzo[d][1,3]dioxole Addition: Introduction of the benzo[d][1,3]dioxole moiety through electrophilic aromatic substitution.
Formation of the Acetamide Linkage: Reacting the intermediate with 2-(4-fluorophenoxy)acetyl chloride under base conditions to form the final product.
Industrial Production Methods: The industrial synthesis mirrors the laboratory method but scaled up with considerations for cost-efficiency and yield optimization. Commonly involves:
Large-scale reactors
Continuous flow systems to maintain reaction consistency
Purification through crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The benzo[d][1,3]dioxole ring can undergo oxidative cleavage.
Reduction: The pyrrolidinone moiety can be reduced to pyrrolidine.
Substitution: The fluorophenoxy group can be substituted under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions:
Oxidation: Uses oxidizing agents like KMnO₄ or CrO₃.
Reduction: Requires reagents like LiAlH₄ or NaBH₄.
Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.
Major Products:
From oxidation: Cleavage products of benzo[d][1,3]dioxole.
From reduction: Pyrrolidine derivatives.
From substitution: Varied substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide is studied for:
Chemistry: As a building block for more complex molecules.
Biology: Potential interactions with biological macromolecules.
Medicine: Investigated for pharmacological activities due to its structural uniqueness.
Industry: Used in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The exact mechanism varies with application but generally involves interaction with molecular targets such as enzymes or receptors, altering pathways like signal transduction or metabolic processes. For instance, its potential use in medicine might involve binding to a specific receptor to modulate a biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds:
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)acetamide
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-bromophenoxy)acetamide
The presence of the fluorophenoxy group gives it distinct electronic properties, influencing its reactivity and interactions compared to its chloro or bromo analogs.
The combination of the benzo[d][1,3]dioxole and pyrrolidinone moieties creates a unique scaffold for drug development.
There you have it, a comprehensive of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fl
Propriétés
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCHAKPMZCILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![dimethyl({2-[2-(4-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}sulfamoyl)amine](/img/structure/B2780633.png)


![4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2780637.png)
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2780640.png)


![N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-nitrobenzamide](/img/structure/B2780646.png)
![[2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B2780647.png)

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)

